Lubiprostone

概要

説明

Lubiprostone is a medication used in the management of idiopathic chronic constipation . It is a prostaglandin E1 derivative and a bicyclic fatty acid . It is used to treat long-lasting constipation in adults, including constipation caused by opioids (narcotic pain medicines) in adults with long-lasting pain that is not caused by cancer .

Synthesis Analysis

The synthesis of Lubiprostone involves the conversion of 15-keto prostaglandin VI, a doubly protected form of Lubiprostone, into Lubiprostone . This process can be accomplished by isopropyl ester hydrolysis to provide compound VII (STEP 4i), preferably accomplished by the aid of an enzyme, followed by desilylation to provide the isopropyl ester of Lubiprostone (STEP 5i) using acid conditions or a fluoride reagent .

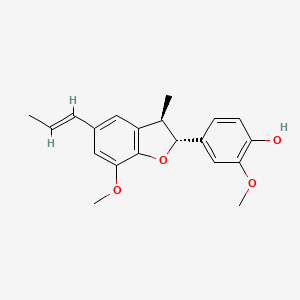

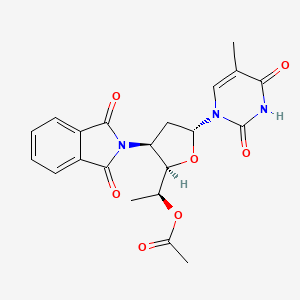

Molecular Structure Analysis

Lubiprostone has a molecular formula of C20H32F2O5 . It crystallizes in space group P 1 (#1) with a = 9.02025(2), b = 10.72121(2), c = 12.32817(4) Å, α = 78.5566(2), β = 69.6858(2), γ = 77.3292(2)°, V = 1081.069(3) Å3, and Z = 2 .

Chemical Reactions Analysis

Lubiprostone is rapidly and extensively metabolized by 15-position reduction, α-chain β-oxidation, and ω-chain ω-oxidation . These biotransformations are not mediated by the hepatic cytochrome P450 system but rather appear to be mediated by the ubiquitously expressed carbonyl reductase .

Physical And Chemical Properties Analysis

Lubiprostone has a molecular weight of 390.468 and a chemical formula of C20H32F2O5 . It is a small molecule and is approved for use .

科学的研究の応用

Chronic Idiopathic Constipation

Lubiprostone is widely used to treat chronic idiopathic constipation (CIC). It works by activating chloride channels in the gut, leading to increased fluid secretion and improved bowel movement .

Irritable Bowel Syndrome with Constipation (IBS-C)

For patients suffering from IBS-C, Lubiprostone has shown to improve quality of life by addressing symptoms like social reaction, food avoidance, health worry, body image, and dysphoria .

Opioid-Induced Constipation

It is effective in treating constipation caused by opioid medication use, which is a common side effect for patients on long-term opioid therapy .

Stimulation of Mucin Release

Research suggests that Lubiprostone may stimulate mucin release in the small intestine, which can be protective in gastrointestinal conditions where loss of mucus contributes to pathogenesis .

Improvement of Intestinal Barrier Function

Lubiprostone has been shown to have beneficial effects on the intestinal barrier function, which is crucial for maintaining gut health and preventing diseases .

Comparison with Other Therapeutics

When compared with other therapeutics like linaclotide and elobixibat, Lubiprostone has a distinct safety profile and efficacy in treating constipation-related conditions .

作用機序

Target of Action

Lubiprostone’s primary target is the ClC-2 chloride channels located on the apical side of the gastrointestinal epithelial cells . These channels play a crucial role in fluid secretion in the intestines .

Mode of Action

Lubiprostone, a prostaglandin E1 derivative, acts by specifically activating the ClC-2 chloride channels . This activation is independent of protein kinase A action . The activation of these channels promotes the secretion of a chloride-rich fluid .

Biochemical Pathways

The activation of ClC-2 chloride channels leads to an increase in chloride levels in the bowel lumen . Water osmotically follows the chloride, leading to an increase in fluid in the intestines . This increased fluid softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements .

Pharmacokinetics

Lubiprostone has negligible bioavailability . It binds to proteins at a rate of 94% . The elimination half-life of its main metabolite is between 0.9 to 1.4 hours . Lubiprostone is excreted via the kidneys (60%) and feces (30%) .

Result of Action

The activation of ClC-2 chloride channels by Lubiprostone results in the secretion of a chloride-rich fluid that softens the stool . This leads to increased gastrointestinal motility and the induction of spontaneous bowel movements . This action alleviates symptoms associated with chronic idiopathic constipation .

Action Environment

The efficacy of Lubiprostone can be influenced by dietary factors. For instance, a Western diet (WD) can induce intestinal barrier dysfunction . Lubiprostone has been shown to potentially reverse wd-induced intestinal barrier dysfunction, thereby improving its efficacy .

Safety and Hazards

Lubiprostone may cause serious side effects. Users should avoid inhalation, contact with eyes, skin, and clothing, and avoid the formation of dust and aerosols . It is advised to use Lubiprostone in a well-ventilated area and keep away from sources of ignition . Prolonged or repeated exposure should be avoided .

特性

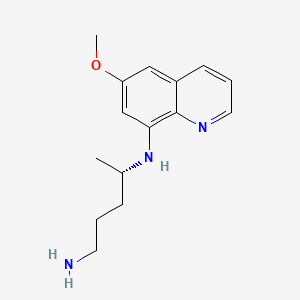

IUPAC Name |

7-[(2R,4aR,5R,7aR)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32F2O5/c1-2-3-11-19(21,22)20(26)12-10-15-14(16(23)13-17(15)27-20)8-6-4-5-7-9-18(24)25/h14-15,17,26H,2-13H2,1H3,(H,24,25)/t14-,15-,17-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFOBBZOWHGYQH-MXHNKVEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC([C@]1(CC[C@H]2[C@H](O1)CC(=O)[C@@H]2CCCCCCC(=O)O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32F2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861338 | |

| Record name | Amitiza | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Practically insoluble | |

| Record name | Lubiprostone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01046 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Lubiprostone acts by specifically activating ClC-2 chloride channels, which is a normal constituent of the apical membrane of the human intestine, in a protein kinase A action independent fashion. Activation of ClC-2 chloride channels causes an efflux of chloride ions into the lumen, which in turn leads to an efflux of sodium ions through a paracellular pathway to maintain isoelectric neutrality. As a result, water follows sodium into the lumen in order to maintain isotonic equilibrium, thereby increasing intestinal fluid secretion. By increasing intestinal fluid secretion, lubiprostone increases motility in the intestine, thereby increasing the passage of stool and alleviating symptoms associated with chronic idiopathic constipation. Activation of ClC-2 chloride channels may also stimulate the recovery of muscosal barrier function by restoring tight junction protein complexes in the intestine. Patch clamp cell studies in human cell lines have indicated that the majority of the beneficial biological activity of lubiprostone and its metabolites is observed only on the apical (luminal) portion of the gastrointestinal epithelium. | |

| Record name | Lubiprostone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01046 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Lubiprostone | |

CAS RN |

333963-40-9, 136790-76-6 | |

| Record name | Amitiza | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333963-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lubiprostone [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0333963409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lubiprostone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01046 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amitiza | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUBIPROSTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7662KG2R6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of lubiprostone?

A1: Lubiprostone is thought to primarily act by activating chloride channel type-2 (ClC-2) [, ] located on the apical membrane of intestinal epithelial cells. This activation leads to chloride ion secretion into the intestinal lumen, followed by passive secretion of electrolytes and water. This increases the liquidity of intestinal contents, promoting gastrointestinal motility and ultimately relieving constipation [].

Q2: Are there other proposed mechanisms of action for lubiprostone?

A2: While ClC-2 activation is widely cited, research suggests lubiprostone might also exert its effects through the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels [, , , ]. Studies using CFTR inhibitors and CFTR knockout mice have shown significant reductions in lubiprostone's effects, indicating a possible role for CFTR [].

Q3: Does lubiprostone affect intestinal barrier function?

A3: Yes, studies have shown that lubiprostone can improve intestinal barrier function. In vitro studies using Caco-2 cells demonstrated that lubiprostone improved IFNγ-induced decreases in transepithelial electrical resistance (TEER) and reduced increases in permeability to fluorescein isothiocyanate (FITC)-labeled dextran []. This effect was associated with increased expression of the tight junction protein claudin-1 [].

Q4: Does lubiprostone interact with prostaglandin receptors?

A4: While structurally similar to prostaglandin E2, lubiprostone's interaction with prostaglandin receptors is complex and debated. Some studies suggest that lubiprostone's effects are independent of direct prostaglandin receptor activation [], while others suggest a role for EP4 receptors in mediating its protective effects against indomethacin-induced enteropathy [].

Q5: What is the molecular formula and weight of lubiprostone?

A5: Lubiprostone has the molecular formula C26H40O6 and a molecular weight of 448.58 g/mol.

Q6: What is known about the stability of lubiprostone?

A6: Lubiprostone is formulated as a soft gelatin capsule containing the drug dissolved in medium-chain triglycerides []. This formulation is designed for oral administration and requires specific handling to maintain drug stability [].

Q7: What is the pharmacokinetic profile of lubiprostone?

A7: Lubiprostone exhibits low systemic exposure after oral administration due to rapid metabolism within the gastrointestinal tract []. It reaches peak plasma concentration in approximately 1.14 hours and is primarily excreted in the urine within 48 hours []. 15-hydroxylubiprostone is a dominant active metabolite used as a pharmacokinetic indicator [].

Q8: What are the primary clinical applications of lubiprostone?

A10: Lubiprostone is primarily used for the treatment of chronic idiopathic constipation (CIC) in adults [, , ]. It is also approved for treating constipation-predominant irritable bowel syndrome (IBS-C) in women [, ].

Q9: What are the common adverse effects associated with lubiprostone?

A14: The most frequently reported adverse effects associated with lubiprostone are nausea, headache, and diarrhea [, , ]. These effects are typically mild to moderate in severity, intermittent, and of limited duration [].

Q10: Are there specific populations where lubiprostone use requires caution?

A15: A retrospective cohort study found that while lubiprostone was effective in both cancer and non-cancer patients, it was associated with a higher incidence of diarrhea and nausea in cancer patients []. This finding suggests caution is warranted in this population, particularly in those with a low body mass index (BMI) [].

Q11: How is lubiprostone metabolized?

A17: Lubiprostone is extensively metabolized within the gastrointestinal tract, primarily by intestinal bacteria. This metabolism significantly reduces its systemic bioavailability [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(4-Methylphenyl)sulfonyl]amino}propyl pyridin-4-ylcarbamate](/img/structure/B1675268.png)

![methyl (2S)-2-[[(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-dihydroxy-6-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carbonyl]amino]-3-phenylpropanoate](/img/structure/B1675280.png)

![[(1R,2S,6R,10S,11R,12S,13S,15R)-12-(Acetyloxymethyl)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,15-trimethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate](/img/structure/B1675283.png)

![11-[1-(3,5-dihydro-2H-pyrazin-4-yl)-1-hydroxyethyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/no-structure.png)